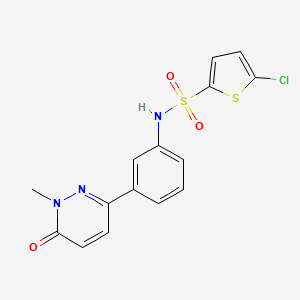

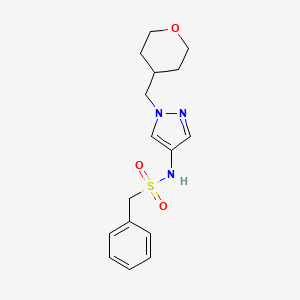

5-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide” is an organic compound . It belongs to the class of compounds known as indolines . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Synthesis Analysis

The synthesis of this compound involves several steps . The process involves the use of various reagents and conditions, including CbzCl, THF, n-BuLi, EtOH/H2O, MsCl, NEt3, CH2Cl2, potassium phthalimide, CH3CN, N,N¢-carbonyldiimidazole (CDI), DMAP, MeNH2, MeOH, N2H4âH2O, and pyridine .Molecular Structure Analysis

The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The compound has been found to have excellent in vivo antithrombotic activity . The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in subnano-molar in vitro potency .Wissenschaftliche Forschungsanwendungen

- Pyridazine derivatives, including this compound, have been investigated for their antifungal potential. In particular, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized from easily accessible starting materials, mucochloric acid, and benzene . Some of these derivatives displayed good antifungal activities against various fungi, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica.

- The modification of the pyridazin-3(2H)-one ring by suitable substituent replacement at the N-2 position, followed by incorporation of 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds, could lead to the development of lead structures with potent antifungal activity .

- The compound has been explored as an antithrombotic agent. Its interaction with the neutral ligand chlorothiophene in the S1 subsite allows for a combination of good oral bioavailability and high potency for nonbasic applications. Compound 5 is currently under clinical development for the prevention and treatment of thromboembolic diseases .

- The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within oxazolidinone FXa inhibitors resulted in subnano-molar in vitro potency .

- Pyridazine derivatives, including this compound, have immense potential in agricultural science as plant growth regulators and crop protection agents .

- While not directly related to this compound, it’s worth noting that derivatives of indole (a structurally related compound) have diverse biological and clinical applications. For example, indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

Antifungal Activity

Antithrombotic Properties

Oxazolidinone FXa Inhibitors

Plant Growth Regulation

Indole Derivatives

Wirkmechanismus

Target of Action

The primary target of this compound is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting factor Xa, the compound can prevent the formation of blood clots, making it a valuable agent for the prophylaxis and treatment of thromboembolic diseases .

Mode of Action

The compound acts as an inhibitor of factor Xa . It binds to the active site of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing the formation of blood clots .

Biochemical Pathways

The compound’s action affects the coagulation cascade , a biochemical pathway that leads to blood clot formation. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . Therefore, the inhibition of factor Xa by the compound has a significant downstream effect on the coagulation cascade.

Pharmacokinetics

The compound has been found to have good oral bioavailability . This means that when taken orally, a significant amount of the compound is absorbed into the bloodstream and can exert its therapeutic effect. The compound’s high potency and good oral bioavailability make it a promising candidate for clinical development .

Result of Action

The inhibition of factor Xa by the compound results in a reduction in blood clot formation . This makes the compound a valuable agent for the prophylaxis and treatment of thromboembolic diseases, including myocardial infarction, angina pectoris, reocclusions and restenoses after angioplasty or aortocoronary bypass, stroke, transitory ischemic attacks, peripheral vascular disease, pulmonary embolism, and deep venous thrombosis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S2/c1-19-14(20)7-5-12(17-19)10-3-2-4-11(9-10)18-24(21,22)15-8-6-13(16)23-15/h2-9,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBKRSHNTVZYDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B2990686.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-N,N'-dimethyl-1H-1,2,3-triazole-4,5-dicarboxamide](/img/structure/B2990688.png)

![2,3-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2990701.png)

![3-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2990706.png)